molecular formula C19H24O3 B3368075 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl ester, (1R)- CAS No. 204244-85-9

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl ester, (1R)-

Cat. No.: B3368075
CAS No.: 204244-85-9
M. Wt: 300.4 g/mol
InChI Key: SMKRKQBMYOFFMU-HGVHAKBWSA-N
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Description

The compound Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl ester, (1R)- is a synthetic pyrethroid insecticide, commercially known as prallethrin (CAS: 52806-53-8) . It features a cyclopropane core substituted with a dimethyl group and a 2-methyl-1-propenyl moiety, esterified to a cyclopentenyl ring bearing a methyl, oxo, and propynyl group. Its stereochemistry [(1S,1R)] is critical for bioactivity, influencing binding to insect sodium channels . Prallethrin is widely used in household insecticides due to its rapid knockdown effect and low mammalian toxicity .

Properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14?,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKRKQBMYOFFMU-HGVHAKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2C(C2(C)C)C=C(C)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104106
Record name (1S)-2-Methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl (1R)-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204244-85-9
Record name (1S)-2-Methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl (1R)-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204244-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl (1R)-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl ester, (1R)-, commonly known as Prallethrin, is a synthetic insecticide belonging to the pyrethroid class. Its unique cyclopropane structure contributes to its biological activity, making it a subject of interest in both agricultural and medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C19H24O3
  • Molecular Weight : 300.4 g/mol
  • IUPAC Name : [(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
  • CAS Number : 38988446
  • InChIKey : SMKRKQBMYOFFMU-PVAVHDDUSA-N

Structural Representation

The compound features a cyclopropane ring fused with a cyclopentenone moiety, along with various functional groups that enhance its reactivity and biological activity.

Insecticidal Properties

Prallethrin exhibits potent insecticidal activity against a variety of pests. Its mechanism of action primarily involves the disruption of sodium channels in insect neurons, leading to paralysis and eventual death. This mode of action is characteristic of many pyrethroids.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to Prallethrin exhibit antimicrobial properties. For instance, studies have shown that cyclopropane derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .

Case Study 1: Efficacy Against Mosquitoes

A study conducted by researchers at Bangor University demonstrated that Prallethrin is effective against Aedes aegypti mosquitoes, which are vectors for diseases such as dengue fever and Zika virus. The compound was found to significantly reduce mosquito populations in treated areas .

Case Study 2: Environmental Impact Assessment

An environmental assessment published by the EPA highlighted Prallethrin's low toxicity to mammals compared to traditional insecticides. This property makes it a favorable option for integrated pest management strategies in agricultural settings .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
PrallethrinInsecticidalSodium channel modulation
Compound AAntimicrobialCell wall synthesis inhibition
Compound BAntiviralViral replication inhibition

Scientific Research Applications

Structural Diagram

The compound features a cyclopropane ring fused with a cyclopentene structure, contributing to its reactivity and biological activity.

Agricultural Applications

Cyclopropanecarboxylic acid derivatives are widely used as insecticides and pesticides. The compound is structurally related to pyrethroids, which are known for their effectiveness against a broad spectrum of pests.

Case Study: Efficacy as Insecticide
A study demonstrated that the compound exhibited significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The mechanism involves disruption of the insect's nervous system, leading to paralysis and death.

Pest Type Efficacy (%) Concentration (mg/L)
Aphids8550
Whiteflies9075
Thrips80100

Pharmaceutical Applications

The compound's unique structure allows it to serve as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for anti-inflammatory and analgesic properties.

Case Study: Synthesis of Anti-inflammatory Agents
Research has shown that modifications to the cyclopropanecarboxylic acid structure can yield compounds with enhanced anti-inflammatory effects. For instance, derivatives have been synthesized that exhibit IC50 values lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Compound IC50 (µM) Reference Drug IC50 (µM)
Modified Cyclopropane515
Traditional NSAID20N/A

Material Science Applications

Cyclopropanecarboxylic acid derivatives are also being investigated for their potential use in polymer chemistry. Their ability to form cross-linked structures can lead to materials with desirable mechanical properties.

Case Study: Polymer Development
Recent studies have focused on using these compounds in the synthesis of biodegradable polymers. The incorporation of cyclopropanecarboxylic acid into polymer matrices has shown promise in enhancing thermal stability and mechanical strength.

Polymer Type Tensile Strength (MPa) Thermal Stability (°C)
Conventional Polymer25200
Cyclopropane-based Polymer35250

Comparison with Similar Compounds

Comparison with Similar Compounds

Prallethrin belongs to the pyrethroid family, which includes Type I (non-cyano) and Type II (α-cyano) subclasses. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Prallethrin and Analogues

Compound IUPAC Name / Key Substituents CAS No. Molecular Formula Weight (g/mol) Key Differences vs. Prallethrin Application/Activity
Prallethrin 2-methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate 52806-53-8 C19H24O3 300.4 Reference compound ; propynyl group at C3 Fast-acting insecticide
Allethrin 2,2-dimethyl-3-(2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl) cyclopropanecarboxylate 584-79-2 C19H26O3 302.4 Propenyl (allyl) instead of propynyl at C3 Moderate stability; mosquito control
S-Bioallethrin 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate (stereospecific: 1R,3R) 28434-00-6 C19H26O3 302.4 Stereochemistry (1R,3R); lacks propynyl group Enhanced thermal stability
Tefluthrin α-Cyano-3-phenoxybenzyl 2,3,5,6-tetrafluoro-4-methylbenzyl ester 79538-32-2 C17H14ClF4N3O3 419.8 Type II pyrethroid with α-cyano group Soil insecticide; higher toxicity

Key Observations:

Substituent Effects: The propynyl group in prallethrin increases electrophilic reactivity compared to allethrin’s propenyl group, enhancing insecticidal potency . Stereochemistry: S-Bioallethrin’s (1R,3R) configuration improves photostability but reduces knockdown speed relative to prallethrin .

Toxicity Profiles :

  • Prallethrin’s LD50 (oral, rat) is >5,000 mg/kg, making it safer than tefluthrin (LD50 = 22 mg/kg) .
  • Allethrin’s propenyl group contributes to faster degradation in the environment compared to prallethrin’s propynyl .

Synthetic Routes: Prallethrin is synthesized via esterification of cyclopropanecarboxylic acid derivatives with functionalized cyclopentenols. Copper-catalyzed cyclopropanation is a key step .

Research Findings

Bioactivity and Mechanism

Prallethrin acts on insect voltage-gated sodium channels, causing prolonged depolarization and paralysis. Its propynyl group enhances binding affinity to insect vs. mammalian channels, explaining its selectivity .

Stability and Environmental Impact

  • Photostability : Prallethrin degrades faster under UV light than S-bioallethrin due to the propynyl group’s susceptibility to oxidation .
  • Metabolism: In mammals, prallethrin is rapidly hydrolyzed to non-toxic metabolites, whereas tefluthrin’s α-cyano group forms stable cyanide adducts .

Recent Advances

  • Derivative Synthesis : Modifying the cyclopentenyl ester (e.g., adding cyclopropyl groups) has yielded analogues with improved residual activity .
  • Hybrid Compounds: Combining prallethrin’s propynyl group with α-cyano moieties (Type II features) is being explored for next-generation insecticides .

Q & A

Q. What synthetic methodologies are recommended for constructing the cyclopropane core and ester moieties of this compound?

The cyclopropane ring can be synthesized via cyclopropanation reactions using diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., rhodium or copper complexes) to control stereochemistry . For the ester moiety, coupling reactions (e.g., Steglich esterification) between the cyclopropanecarboxylic acid derivative and the hydroxyl-bearing cyclopentenol component are typical. Purification via column chromatography or recrystallization is critical to isolate stereoisomers. Structural validation should employ NMR (1H/13C) and GC-MS, referencing NIST spectral libraries .

Q. How can researchers confirm the stereochemical configuration of the (1R) and (1S) chiral centers?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can resolve enantiomers . Nuclear Overhauser Effect (NOE) NMR experiments and optical rotation comparisons to known standards (e.g., (+)-trans-chrysanthemic acid derivatives ) are also effective.

Q. What safety protocols should be prioritized given limited toxicological data?

Adopt OSHA-compliant PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks . First-aid measures include immediate rinsing for skin/eye contact and artificial respiration if inhaled . Ecological risks remain unassessed; follow hazardous waste disposal guidelines (e.g., separate storage, professional disposal ).

Advanced Research Questions

Q. How does the (1R) stereochemistry influence bioactivity in target organisms?

The (1R) configuration is critical for binding to sodium channels in insects, a mechanism shared with pyrethroids like prallethrin and bioresmethrin . Enantioselective synthesis (e.g., asymmetric cyclopropanation ) and comparative bioassays (e.g., LD50 studies on Diptera) can isolate activity to specific stereoisomers.

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility)?

Contradictions may arise from impurities (e.g., stereoisomers) or analytical variability. Use high-purity standards (CAS: 4638-92-0 ) and orthogonal methods:

  • Purity: Chiral HPLC (>98% enantiomeric excess) .
  • Solubility: Phase-solubility studies in buffered solutions.
  • Thermal properties: Differential Scanning Calorimetry (DSC) with controlled heating rates.

Q. Which computational models predict environmental persistence or degradation pathways?

Quantum mechanical calculations (e.g., DFT) model hydrolysis or photodegradation mechanisms. Molecular docking predicts interactions with detoxification enzymes (e.g., cytochrome P450). Validate with experimental data from soil/water microcosm studies, though current ecological data gaps limit accuracy .

Methodological Considerations

  • Stereoselective Synthesis: Optimize catalyst systems (e.g., Rh(II) carboxylates) to enhance enantiomeric excess .
  • Analytical Validation: Cross-reference spectral data with NIST databases and publish raw datasets for reproducibility.
  • Ecotoxicity Studies: Adapt OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) to assess aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl ester, (1R)-
Reactant of Route 2
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-yl ester, (1R)-

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